- Abelson non-tyrosine kinase compounds for the treatment of neurodegenerative diseases, World Intellectual Property Organization, , ,

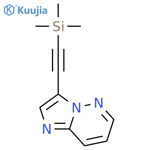

Cas no 943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine)

![3-Ethynylimidazo[1,2-b]pyridazine structure](https://ja.kuujia.com/scimg/cas/943320-61-4x500.png)

943320-61-4 structure

商品名:3-Ethynylimidazo[1,2-b]pyridazine

3-Ethynylimidazo[1,2-b]pyridazine 化学的及び物理的性質

名前と識別子

-

- 3-ethynyl-Imidazo[1,2-b]pyridazine

- 1 WEEK

- 3-Ethynylimidazo[1,2-b]pyridazine

- 3-Ethynylimidazolo[1,2-b]pyridazine

- IMIDAZO[1,2-B]PYRIDAZINE, 3-ETHYNYL-

- AK141388

- VYOHSFQVMLAURO-UHFFFAOYSA-N

- 3-ethynylimidazo[1,2-b]pyridazin

- Imidazo[1,2-b]pyridazine,3-ethynyl-

- FCH1189256

- PB19496

- AX8281570

- Y3232

- 3-Ethynylimidazo[1,2-b]pyridazine (ACI)

- AKOS022173227

- SY097707

- 5YDU6N6N3Z

- 943320-61-4

- 3-Ethynylimidazolo(1,2-b)pyridazine

- CS-M1484

- DB-083331

- DTXSID70676599

- SCHEMBL588691

- MFCD17012027

- 3-Ethynylimidazo(1,2-b)pyridazine

- Imidazo(1,2-b)pyridazine, 3-ethynyl-

- EN300-246672

- AS-34548

- DTXCID10627348

- UNII-5YDU6N6N3Z

-

- MDL: MFCD17012027

- インチ: 1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H

- InChIKey: VYOHSFQVMLAURO-UHFFFAOYSA-N

- ほほえんだ: C#CC1N2C(C=CC=N2)=NC=1

計算された属性

- せいみつぶんしりょう: 143.048347172g/mol

- どういたいしつりょう: 143.048347172g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.2

- 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

- 密度みつど: 1.15±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: 微溶性(1.2 g/l)(25ºC)、

3-Ethynylimidazo[1,2-b]pyridazine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C(BD261705)

3-Ethynylimidazo[1,2-b]pyridazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB454289-1 g |

3-Ethynylimidazo[1,2-b]pyridazine, 95%; . |

943320-61-4 | 95% | 1g |

€96.80 | 2023-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120560-10G |

3-ethynylimidazo[1,2-b]pyridazine |

943320-61-4 | 97% | 10g |

¥ 1,155.00 | 2023-04-12 | |

| Enamine | EN300-246672-0.25g |

3-ethynylimidazo[1,2-b]pyridazine |

943320-61-4 | 95% | 0.25g |

$19.0 | 2024-06-19 | |

| eNovation Chemicals LLC | Y0990337-5g |

3-Ethynylimidazo[1,2-b]pyridazine |

943320-61-4 | 95% | 5g |

$730 | 2024-08-02 | |

| eNovation Chemicals LLC | Y1111516-100g |

3-Ethynylimidazo[1,2-b]pyridazine |

943320-61-4 | 97% | 100g |

$4200 | 2024-06-05 | |

| Chemenu | CM109152-250mg |

3-ethynylimidazo[1,2-b]pyridazine |

943320-61-4 | 95+% | 250mg |

$155 | 2021-08-06 | |

| abcr | AB454289-5g |

3-Ethynylimidazo[1,2-b]pyridazine, 95%; . |

943320-61-4 | 95% | 5g |

€168.00 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120560-5G |

3-ethynylimidazo[1,2-b]pyridazine |

943320-61-4 | 97% | 5g |

¥ 607.00 | 2023-04-12 | |

| Ambeed | A370943-1g |

3-Ethynylimidazo[1,2-b]pyridazine |

943320-61-4 | 98% | 1g |

$21.0 | 2025-02-21 | |

| abcr | AB454289-25 g |

3-Ethynylimidazo[1,2-b]pyridazine, 95%; . |

943320-61-4 | 95% | 25g |

€710.70 | 2023-04-22 |

3-Ethynylimidazo[1,2-b]pyridazine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, rt → 80 °C

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, 80 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; rt; 20 h, 100 °C

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt

リファレンス

- Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 Mutant, Journal of Medicinal Chemistry, 2012, 55(22), 10033-10046

合成方法 3

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt

リファレンス

- Aromatic acetylenyl benzamide compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, China, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 1 h, rt

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

リファレンス

- Structure Guided Design of Potent and Selective Ponatinib-Based Hybrid Inhibitors for RIPK1, Cell Reports, 2015, 10(11), 1850-1860

合成方法 5

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0.5 h, rt

リファレンス

- Preparation of substituted benzamide compounds for treatment of tumor, China, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 2 h, rt

リファレンス

- Preparation of bicyclic alkyne derivatives as inhibitors of MAP kinase interacting kinases for therapy, United Kingdom, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt

リファレンス

- Preparation of benzo[b][1,4]oxazepine derivative for the treatment of kinase-related disease, Korea, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

リファレンス

- S-type or R-type tetrahydronaphthalene amide compounds, pharmaceutically acceptable salts thereof, preparation method and application thereof in preparation of antitumor drugs, China, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt

リファレンス

- Preparation of N-(3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide and related compound as kinase inhibitor, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

リファレンス

- Piperzine analogs useful for inhibiting RAF dimers and their preparation, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Dicyclohexylamine , Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 14 h, 80 °C

1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt

1.2 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 3 h, rt

リファレンス

- Preparation of indan derivatives as protein kinase inhibitors, China, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 15 min, rt

リファレンス

- Preparation of substituted tetrahydronaphthalene amide compound and its pharmaceutically acceptable salt useful in the treatment of cancer, China, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 6 h, rt

リファレンス

- Quinazoline compound and its application in preparation of antitumor drug, China, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt

リファレンス

- Aryl or heteroaryl derivative, and pharmaceutical composition comprising same as active ingredient for treatment of kinase-related disease, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Palladium, bis(acetonitrile)dichloro- Solvents: Acetonitrile ; overnight, 80 °C

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt

リファレンス

- Accelerated Discovery of Novel Ponatinib Analogs with Improved Properties for the Treatment of Parkinson's Disease, ACS Medicinal Chemistry Letters, 2020, 11(4), 491-496

合成方法 16

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt

リファレンス

- Synthesis of antineoplastic agent Ponatinib, Zhongguo Xinyao Zazhi, 2013, 22(22), 2688-2691

合成方法 17

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 24 h, rt → 100 °C; 100 °C → rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 4 h, rt

リファレンス

- Design and synthesis of BCR-ABL inhibitors with improved cardiac safety for the treatment of cancer, particularly chronic myeloid leukemias, and neurodegenerative disorders, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt

リファレンス

- Preparation of piperazine derivative as Bcr-Abl inhibitor for treatment of cancer, China, , ,

合成方法 19

はんのうじょうけん

1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 20 min, rt

リファレンス

- Bcr-abl diploid inhibitor, preparation method therefor, and uses thereof, World Intellectual Property Organization, , ,

合成方法 20

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 3 h, 0.4 MPa, 20 - 25 °C

リファレンス

- Preparation of Ponatinib intermediate 3-ethynylimidazo[1,2-b]pyridazine, China, , ,

3-Ethynylimidazo[1,2-b]pyridazine Raw materials

- 3-Bromoimidazo[1,2-b]pyridazine

- ethynyltrimethylsilane

- 3-[2-(trimethylsilyl)ethynyl]-Imidazo[1,2-b]pyridazine

- Imidazo[1,2-b]pyridazin-3-ol, 3-(4-methylbenzenesulfonate)

3-Ethynylimidazo[1,2-b]pyridazine Preparation Products

3-Ethynylimidazo[1,2-b]pyridazine 関連文献

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

3. Caper tea

-

Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591

-

5. Back matter

943320-61-4 (3-Ethynylimidazo[1,2-b]pyridazine) 関連製品

- 712313-61-6(4-(cyclopropylmethoxy)phenylmethanol)

- 106897-28-3(2-Methyl-N-propionylalanine)

- 2121653-47-0(tert-Butyl (4-bromo-2-pyridinyl)carbamate hydrochloride)

- 1549342-83-7(5-amino-1,2,3,4-tetrahydroquinoline-1-carboxamide)

- 2229201-10-7(3-amino-2-{imidazo1,2-apyridin-3-yl}-2-methylpropan-1-ol)

- 1804675-12-4(4-(Aminomethyl)-6-cyano-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)

- 1261962-61-1(5-(3-Chloro-4-fluorophenyl)nicotinic acid)

- 1783714-52-2((2-Nitroethyl)cyclopentane)

- 136316-32-0(Fullerene-C78)

- 1247634-28-1(9-Methyl-2,3,4,5-tetrahydro-1-benzoxepine-5-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine

清らかである:99%/99%

はかる:25g/100g

価格 ($):382.0/1263.0

atkchemica

(CAS:943320-61-4)3-Ethynylimidazo[1,2-b]pyridazine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ